molecular formula C10H11NO4 B1600172 Methyl 2,4-dimethyl-5-nitrobenzoate CAS No. 202264-66-2

Methyl 2,4-dimethyl-5-nitrobenzoate

Cat. No. B1600172
M. Wt: 209.2 g/mol
InChI Key: QAORUQFQPFOSBF-UHFFFAOYSA-N
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Description

“Methyl 2,4-dimethyl-5-nitrobenzoate” is a chemical compound with the molecular formula C10H11NO4 . It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dimethyl-5-nitrobenzoate” consists of a benzene ring with two methyl groups, a nitro group, and a methoxy group . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Synthesis of Methyl Benzoate Compounds

  • Scientific Field : Chemistry, specifically Catalysis .
  • Application Summary : Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds have low toxicity and are mainly used in scents and as solvents .
  • Methods of Application : The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity .
  • Results or Outcomes : The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied .

Synthesis of 5-methyl-2-nitrobenzoic acid

  • Scientific Field : Chemistry, specifically Organic Synthesis .
  • Application Summary : 5-Methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .
  • Methods of Application : The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .
  • Results or Outcomes : The study developed a new and environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .

Nitration of Alkanes

  • Scientific Field : Chemistry, specifically Organic Synthesis .
  • Application Summary : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .
  • Methods of Application : The nitration of alkanes is achieved by direct substitution of hydrocarbons with nitric acid .
  • Results or Outcomes : The nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .

Synthesis of 4-Nitrobenzoic Acid

  • Scientific Field : Chemistry, specifically Organic Synthesis .
  • Application Summary : The methyl group of methylbenzene directs nitration preferentially to the 4 position, and subsequent oxidation with chromic acid yields 4-nitrobenzoic acid .
  • Methods of Application : The synthesis of 4-nitrobenzoic acid is achieved by nitration of methylbenzene followed by oxidation with chromic acid .
  • Results or Outcomes : The synthesis of 4-nitrobenzoic acid is a key step in the production of certain compounds .

Nitro Compounds in Organic Chemistry

  • Scientific Field : Organic Chemistry .
  • Application Summary : Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
  • Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid , displacement reactions with nitrite ions , and by oxidation of primary amines .
  • Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .

Synthesis of 1,4-Dinitrobenzene

  • Scientific Field : Organic Synthesis .
  • Application Summary : The synthesis of 1,4-dinitrobenzoate is a key step in the production of certain compounds .
  • Methods of Application : The methyl group of methylbenzene directs nitration preferentially to the 4 position, and subsequent oxidation with chromic acid yields 4-nitrobenzoic acid .
  • Results or Outcomes : The synthesis of 1,4-dinitrobenzoate is a key step in the production of certain compounds .

properties

IUPAC Name

methyl 2,4-dimethyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAORUQFQPFOSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448423
Record name methyl 2,4-dimethyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethyl-5-nitrobenzoate

CAS RN

202264-66-2
Record name methyl 2,4-dimethyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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